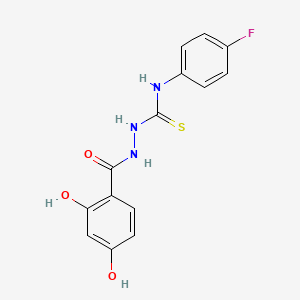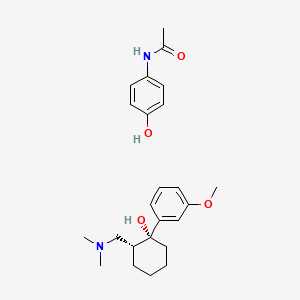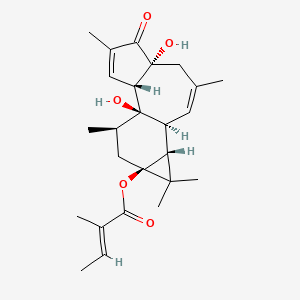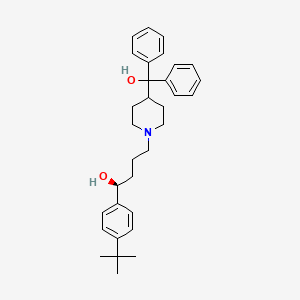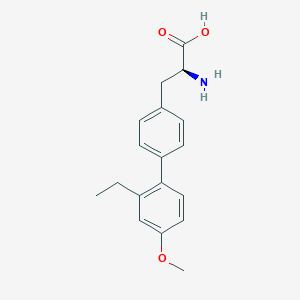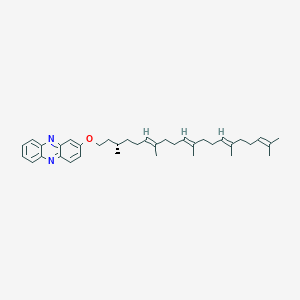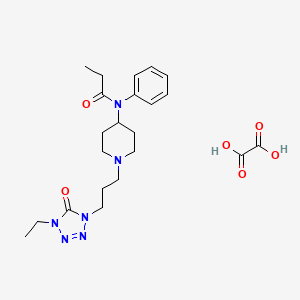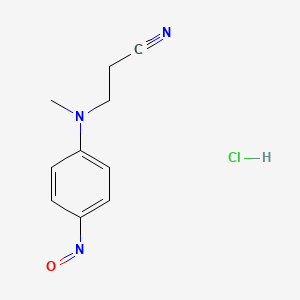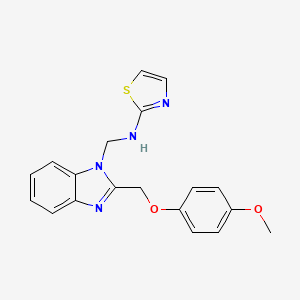
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-thiazolylamino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-thiazolylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and material science. This particular compound features a benzimidazole core with additional functional groups that may impart unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-thiazolylamino)methyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the p-Methoxyphenoxy Group: This step may involve the reaction of the benzimidazole core with p-methoxyphenol in the presence of a suitable base and a coupling agent.
Attachment of the Thiazolylamino Group: This could be done by reacting the intermediate with a thiazole derivative under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole core or the attached functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: May exhibit antimicrobial, antifungal, or antiparasitic activities.
Medicine: Potential use in drug development for treating various diseases.
Industry: Could be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group.
Thiazole-Substituted Benzimidazoles: Compounds with similar thiazole groups.
Uniqueness
The unique combination of the p-methoxyphenoxy and thiazolylamino groups in benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-thiazolylamino)methyl)- may impart distinct chemical and biological properties, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
84138-30-7 |
|---|---|
Formule moléculaire |
C19H18N4O2S |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
N-[[2-[(4-methoxyphenoxy)methyl]benzimidazol-1-yl]methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H18N4O2S/c1-24-14-6-8-15(9-7-14)25-12-18-22-16-4-2-3-5-17(16)23(18)13-21-19-20-10-11-26-19/h2-11H,12-13H2,1H3,(H,20,21) |
Clé InChI |
GIMPGPZSDCEQSK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CNC4=NC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)
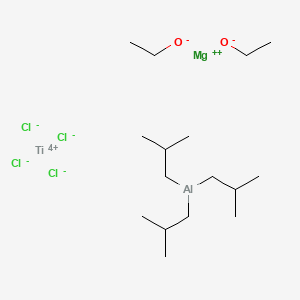

![Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]](/img/structure/B12768817.png)
